(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride
Description
Properties
Molecular Formula |
C6H14Cl2N2O |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
(5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m0../s1 |
InChI Key |
AEKSLRDYWGDCMN-XRIGFGBMSA-N |
Isomeric SMILES |
CN1C[C@H](CCC1=O)N.Cl.Cl |
Canonical SMILES |
CN1CC(CCC1=O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Piperidinone Core
The piperidin-2-one ring is typically formed via cyclization reactions starting from suitable amino acid derivatives or keto-amines. One approach involves intramolecular cyclization of amino-keto precursors under acidic or basic conditions to yield the lactam ring.
Introduction of the 5-Amino Group with Stereocontrol
The 5-amino substituent is introduced via stereoselective reductive amination or nucleophilic substitution. For example, starting from a 5-keto-piperidinone intermediate, reductive amination with ammonia or an amine source under controlled conditions can yield the (5S)-5-amino configuration.
N-Methylation at the 1-Position
The nitrogen methylation is achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Careful control is necessary to avoid overalkylation or side reactions.
Formation of the Dihydrochloride Salt
The free base of (5S)-5-amino-1-methyl-piperidin-2-one is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent like ethyl acetate or ethanol. This salt formation improves crystalline properties and facilitates purification.
Representative Synthetic Route (Based on Related Piperidinone Syntheses)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino-keto precursor, acid/base catalyst | Formation of piperidin-2-one core |
| 2 | Reductive amination | Ammonia or amine, reducing agent (e.g., NaBH3CN), mild conditions | Introduction of (5S)-amino group |
| 3 | N-Methylation | Methyl iodide or dimethyl sulfate, base | N-methylation at 1-position |
| 4 | Salt formation | HCl in ethyl acetate or ethanol | Formation of dihydrochloride salt |
Detailed Example from Patent Literature (Adapted)
While direct preparation methods for (5S)-5-amino-1-methyl-piperidin-2-one; dihydrochloride are scarce, related compounds with piperidinone cores have been synthesized using the following approach:
- Starting from N-tert-butoxycarbonyl-4-piperidone, reductive amination with an amine source and sodium cyanoborohydride in methanol at ambient temperature yields a protected intermediate.
- Deprotection with hydrochloric acid in ethyl acetate affords the free amine as a dihydrochloride salt.
- Further functionalization or purification steps involve crystallization or chromatography.
This multi-step process ensures stereochemical integrity and high purity of the final dihydrochloride salt.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to purify intermediates and the final compound.
- Salt Precipitation: Controlled addition of hydrochloric acid and solvent adjustment precipitates the dihydrochloride salt.
- Crystallization: Recrystallization from suitable solvents enhances purity and yields crystalline material.
- Characterization: NMR spectroscopy, mass spectrometry, and chiral HPLC confirm structure and stereochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Amino-keto precursors, N-Boc-piperidone |
| Reductive amination agent | Sodium cyanoborohydride or sodium triacetoxyborohydride |
| Methylation agent | Methyl iodide, dimethyl sulfate |
| Solvents | Methanol, ethyl acetate, ethanol, acetonitrile |
| Temperature range | 0 °C to reflux, often ambient to 40 °C |
| Purification | Column chromatography, crystallization |
| Salt formation | HCl in ethyl acetate or ethanol |
| Yield | Variable, typically moderate to high depending on optimization |
Chemical Reactions Analysis
Types of Reactions
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce various amines or alcohols.
Scientific Research Applications
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride Applications
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chemical compound with potential applications in various scientific fields. Its unique structural features, including the piperidine core and amino group, may confer specific biological activities that are not present in similar compounds.
Scientific Research Applications
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is primarily used as a building block in the synthesis of complex organic molecules. The synthesis of this compound typically involves optimization of synthetic routes to maximize yield and minimize costs, often incorporating techniques like continuous flow reactors and green chemistry principles to reduce environmental impact.
Potential Applications
- Chemistry As a building block for synthesizing more complex molecules.
- Biology Studied for its potential biological activities. Its unique structural features, including the piperidine core and amino group, may confer specific biological activities that may not be present in similar compounds. This uniqueness enhances its potential as a therapeutic agent and highlights its significance in research applications.
Preclinical and Clinical Evidence
Mechanism of Action
The mechanism of action of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Dihydrochloride Derivatives
Methyl (2R,5S)-(5-Amino-piperidin-2-yl)-acetate Dihydrochloride
- Molecular Formula : C₈H₁₈N₂O₂Cl₂ (MW: 245.15 g/mol)
- Key Properties: Melting point of 240°C, synthesized via reaction with methanol HCl. Structural differences include an ester group (-COOCH₃) at position 2 and (2R,5S) stereochemistry. Used in peptide synthesis due to its reactive ester moiety .
- The stereochemical variation at position 2 may influence biological activity.
Methyl (2S,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate Dihydrochloride
- Molecular Formula : C₁₄H₂₆N₂O₄ (MW: 259.18 g/mol)
- Key Properties : Lower melting point (198°C ) and distinct stereochemistry (2S,5S). Exhibits a larger molecular structure with additional methyl and ester groups, impacting pharmacokinetics .
- Comparison : The extended alkyl chain and ester substituent may enhance lipid solubility, favoring blood-brain barrier penetration for CNS applications.
Proline and Piperazine Derivatives
4S-Aminoproline Dihydrochloride
- Structure: Proline analog with an amino group at position 3.
- Applications : Used in recombinant insulin production to modify peptide stability and conformation .
- Comparison: While both compounds are dihydrochloride salts of cyclic amines, 4S-aminoproline’s five-membered pyrrolidine ring confers different conformational constraints compared to the piperidinone scaffold of the target compound.
(2S,5S)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride
- Molecular Formula : C₁₃H₂₂N₂Cl₂ (MW: 289.24 g/mol)
- Key Properties : Piperazine derivative with dual methyl and benzyl groups. Used in receptor-binding studies due to its rigid structure .
- Comparison : The presence of two nitrogen atoms in the piperazine ring increases basicity, affecting solubility and interaction with biological targets.
Functional and Pharmacological Comparisons
Solubility and Stability
Dihydrochloride salts generally exhibit enhanced aqueous solubility compared to free bases or monohydrochloride forms. For example, octenidine dihydrochloride (antiseptic) and trifluoperazine dihydrochloride (antipsychotic) leverage dual HCl groups for improved bioavailability .
Stereochemical Influence
The (5S) configuration of the target compound is critical for chiral recognition in drug-receptor interactions. Analogous stereospecific effects are observed in (2R,5S)-configured piperidine derivatives , which show varied binding affinities compared to (2S,5S) isomers .
Biological Activity
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 201.09 g/mol
- Structure : The compound features a piperidin-2-one structure, which is common in various biologically active molecules. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for diverse applications in research and industry .
The biological activity of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride primarily involves its interaction with specific molecular targets. It may act as an enzyme inhibitor , binding to active sites on enzymes and blocking substrate access, thereby inhibiting enzymatic activity. This property positions it as a candidate for drug development targeting various proteins involved in disease pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against certain kinases involved in disease processes.
- Antiparasitic Activity : In vitro studies have indicated effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, with an EC value of 260 nM .
- Cytotoxicity : It has been assessed for cytotoxic effects on various cell lines, demonstrating selectivity over mammalian cells while maintaining efficacy against parasitic targets .
Study 1: Efficacy Against T. brucei
In a study focused on the development of a series of compounds for treating human African trypanosomiasis (HAT), (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride was evaluated for its antiparasitic properties. The compound demonstrated a significant reduction in T. brucei growth in vitro, indicating its potential as a therapeutic agent .
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic study highlighted the compound's absorption and metabolism profiles when administered to rodent models. Results showed that while it had poor intrinsic clearance, modifications to the administration route improved exposure levels significantly . However, toxicity was noted at higher doses, emphasizing the need for careful dose optimization in therapeutic applications.
Table 1: Biological Activity Summary
| Activity Type | Measurement | Value |
|---|---|---|
| Enzyme Inhibition | IC | 12 μM |
| Antiparasitic Efficacy | EC | 260 nM |
| Selectivity | MRC-5 Cell Line | ~200-fold |
Table 2: Pharmacokinetic Profile
| Administration Route | Exposure Level | Observations |
|---|---|---|
| Oral | Low | Poor absorption due to first-pass metabolism |
| Intraperitoneal (IP) | Moderate | Improved exposure in HRN mice models |
Q & A
Q. What strategies validate the compound's role in asymmetric synthesis frameworks?
- Methodological Answer : Apply Corey's methodology for chiral pool synthesis, leveraging the compound's rigid piperidine core. Use Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution to generate enantiomeric intermediates. Theoretical frameworks (e.g., Curtin-Hammett principle) guide transition-state analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
